N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine
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Description
Scientific Research Applications
Alkaloid Synthesis
N-Boc-pyrrolidine derivatives have been utilized in the synthesis of alkaloids. In one study, scalemic 2-pyrrolidinylcuprates, generated from N-Boc-pyrrolidine, were reacted with vinyl halides to create 2-alkenyl-N-Boc-pyrrolidines. This process was integral in synthesizing various pyrrolizidine and indolizidine skeletons, leading to the creation of several enantioenriched alkaloids (Dieter, Chen, & Watson, 2005).
Peptide Synthesis
In peptide chemistry, N-Boc amino acids have been used for native chemical ligation, a technique integral to peptide synthesis. For example, erythro-N-Boc-β-mercapto-l-phenylalanine was synthesized for successful native chemical ligation at phenylalanine, demonstrating the utility of N-Boc amino acids in creating complex peptide structures (Crich & Banerjee, 2007).
Asymmetric Synthesis
The asymmetric synthesis of (S)-2-aryl-Boc-pyrrolidines has been achieved using a combination of (arylmethyl)(3-chloropropyl)-Boc-amines and organolithium reagents. This methodology produced high yields and enantiomeric excesses, demonstrating the potential of N-Boc-protected amines in asymmetric synthesis (Wu, Lee, & Beak, 1996).
Organic Chemistry
N-Boc-imines have been used in the asymmetric addition of alcohols and peroxides to isatin-derived ketimines, resulting in chiral quaternary N,O-acetals. This process illustrates the role of N-Boc compounds in facilitating complex organic reactions (Arai, Tsuchiya, & Matsumura, 2015).
Heterocyclic Compound Synthesis
N-Boc amino acids have been instrumental in the construction of novel heterocycles and tryptamines, showcasing the versatility of these compounds in synthesizing complex organic structures (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).
Properties
IUPAC Name |
tert-butyl N-[[3-(oxan-4-yl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-15(6-7-16-10-15)12-4-8-19-9-5-12/h12,16H,4-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFWOYYSGOIYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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